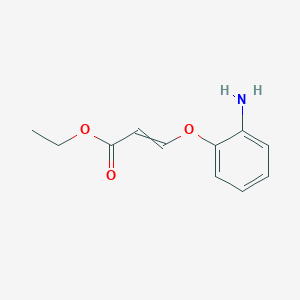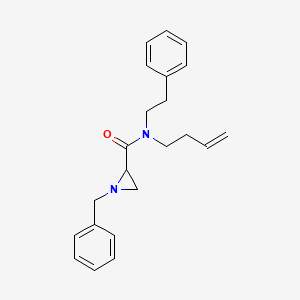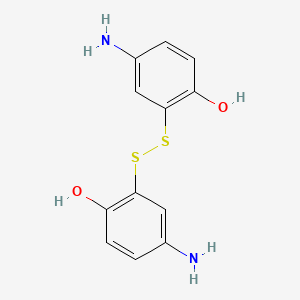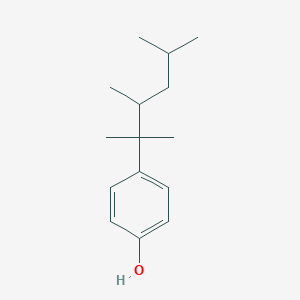
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole is a chemical compound with the molecular formula C24H32GeO2 It is a germole derivative, which means it contains a five-membered ring with germanium as one of the ring atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole typically involves the reaction of germole precursors with 2,4,6-trimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of functionalized germole derivatives .
Applications De Recherche Scientifique
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germole derivatives and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism by which 3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole exerts its effects involves interactions with molecular targets and pathways. The phenoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl-bis(2,4,6-trimethylphenoxy)silane: A similar compound with silicon instead of germanium.
Other Germole Derivatives: Compounds with different substituents on the germole ring.
Uniqueness
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole is unique due to its specific structural features, including the presence of germanium and the trimethylphenoxy groups. These features contribute to its distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
921201-57-2 |
|---|---|
Formule moléculaire |
C24H32GeO2 |
Poids moléculaire |
425.1 g/mol |
Nom IUPAC |
3,4-dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydrogermole |
InChI |
InChI=1S/C24H32GeO2/c1-15-9-17(3)23(18(4)10-15)26-25(13-21(7)22(8)14-25)27-24-19(5)11-16(2)12-20(24)6/h9-12H,13-14H2,1-8H3 |
Clé InChI |
WAXWUUDHRZILAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C[Ge](C1)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)




![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)



![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)

stannane](/img/structure/B14189732.png)

